SDET acts as a useful reagent for preparing samples for analysis. Its hygroscopic nature (attracts water) makes it suitable for dissolving various polar (water-soluble) compounds. Source: Biosynth - [2,2'-Sulfonyldiethanol: ]
SDET can be used to identify the presence of covalent adducts in a sample. These adducts are formed when a chemical binds directly to biological molecules like proteins or DNA. By analyzing the interaction between SDET and the sample, scientists can gain insights into potential exposure to toxins or harmful substances. Source: Biosynth - [2,2'-Sulfonyldiethanol: ]
The SDET method is being explored for diagnosing diseases by identifying specific biomarkers present in urine or blood. By analyzing how SDET interacts with these biomarkers, researchers can potentially develop new diagnostic tools. Source: Biosynth - [2,2'-Sulfonyldiethanol: ]
SDET plays a role in studying the "matrix effect" in analytical chemistry. This effect refers to how the surrounding environment in a sample can influence the measurement of a target analyte. Using SDET, researchers can assess how the matrix affects the analysis and develop strategies to mitigate its influence. Source: Biosynth - [2,2'-Sulfonyldiethanol: ]
SDET's interaction with certain molecules can alter their fluorescence properties (emission of light). This allows researchers to utilize SDET as a tool to study the fluorescence behavior of various samples. Source: Biosynth - [2,2'-Sulfonyldiethanol: ]
2,2'-Sulfonyldiethanol, also known as bis(2-hydroxyethyl)sulfone, is a chemical compound with the molecular formula C₄H₁₀O₄S and a molecular weight of 154.18 g/mol. It features a sulfonyl group attached to two hydroxyethyl groups, making it a sulfone derivative. This compound is notable for its high solubility in water and is classified as a highly soluble compound, which contributes to its utility in various applications .
Several methods exist for synthesizing 2,2'-sulfonyldiethanol:
2,2'-Sulfonyldiethanol finds utility across various fields:
Several compounds share structural similarities with 2,2'-sulfonyldiethanol. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Score | Unique Features |
---|---|---|---|
2,2'-(Ethane-1,2-diyldisulfonyl)diethanol | 7484-34-6 | 0.88 | Contains two sulfonyl groups; higher reactivity |
Methyl 2-(methylsulfonyl)acetate | 62020-09-1 | 0.65 | Contains an ester functional group |
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide | 194152-05-1 | 0.63 | Features a cyclic structure and different functional groups |
2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol | 167940-02-5 | 0.69 | Contains sulfinyl groups; potentially different reactivity |
The uniqueness of 2,2'-sulfonyldiethanol lies in its specific combination of hydroxyethyl groups and the sulfonyl moiety, which provides distinct properties suitable for various industrial applications.
2,2'-Sulfonyldiethanol (CAS 2580-77-0) was first synthesized in the mid-20th century as part of efforts to develop sulfone-containing compounds for industrial applications. Its discovery emerged from systematic studies on sulfur-based ethers and alcohols, with early reports focusing on its utility as a crosslinking agent for polymers. By the 1970s, the compound gained attention in materials science due to its ability to form stable covalent bonds with hydroxyl-rich substrates like poly(vinyl alcohol) (PVA), enabling the production of water-resistant films. The compound’s synthesis typically involves the oxidation of thiodiglycol or the reaction of 2-chloroethanol with sodium sulfite, though modern protocols have optimized these pathways for higher yields.
The compound’s systematic IUPAC name is 2-(2-hydroxyethylsulfonyl)ethanol, reflecting its bifunctional hydroxysulfonyl structure. It is interchangeably referred to by numerous synonyms across disciplines (Table 1), a consequence of its diverse applications in chemistry and materials science.
Table 1: Nomenclature and Synonyms of 2,2'-Sulfonyldiethanol
Systematic Name | Common Synonyms |
---|---|
2-(2-Hydroxyethylsulfonyl)ethanol | Bis(2-hydroxyethyl) sulfone, β-Hydroxyethyl sulfone |
Thiodiglycol sulfone, NSC 32716, NSC 50845 |
These synonyms arise from its structural features (e.g., "bis(2-hydroxyethyl)" denoting two ethanol groups) and historical naming conventions in polymer chemistry.
2,2'-Sulfonyldiethanol is a white crystalline solid at room temperature, with distinct physicochemical properties (Table 2).
Table 2: Key Physical and Chemical Properties
Property | Value |
---|---|
Molecular formula | C₄H₁₀O₄S |
Molecular weight | 154.19 g/mol |
Melting point | 58.1°C |
Boiling point | 432°C (at 760 mmHg) |
Density | 1.236 g/mL (25°C) |
Solubility | Miscible in water, DMSO, methanol |
Refractive index | 1.478–1.483 |
The compound’s high solubility in polar solvents stems from its hydroxyl and sulfonyl groups, which facilitate hydrogen bonding. Its thermal stability (decomposition above 160°C) makes it suitable for high-temperature polymer processing.
2,2'-Sulfonyldiethanol serves as a critical building block in organic synthesis, particularly in:
The compound’s bifunctionality and compatibility with diverse reaction conditions (acidic, basic, or thermal) underscore its versatility in synthetic workflows.
The molecule adopts a gauche conformation around the central sulfonyl group, as revealed by X-ray crystallography and computational studies. The C–S–O bond angles approximate 109.5°, consistent with tetrahedral sulfur geometry. Hydrogen bonding between hydroxyl groups stabilizes the crystal lattice, contributing to its relatively high melting point.
Heating 2,2'-Sulfonyldiethanol with PVA at 160–200°C induces crosslinking via ether bond formation, reducing water solubility by 90% while retaining crystallinity. Optimal conditions involve 5–10 wt% of the compound and sodium carbonate as a catalyst.
Incorporating 2,2'-Sulfonyldiethanol into polyurethane backbones enhances hydrolytic stability, with tensile strength improvements of 20–40% compared to conventional diol extenders.
Recent studies explore its role in:
Health Hazard